![molecular formula C11H21NO4S B12519188 N-Acetyl-S-[(3S)-1-hydroxyhexan-3-yl]-L-cysteine CAS No. 656822-48-9](/img/structure/B12519188.png)
N-Acetyl-S-[(3S)-1-hydroxyhexan-3-yl]-L-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-S-[(3S)-1-hydroxyhexan-3-yl]-L-cysteine is a chemical compound that belongs to the family of N-acylated amino acids This compound is characterized by the presence of an acetyl group attached to the nitrogen atom of the cysteine molecule, along with a hydroxyhexyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-[(3S)-1-hydroxyhexan-3-yl]-L-cysteine typically involves the acetylation of L-cysteine followed by the introduction of the hydroxyhexyl side chain. One common method involves the use of acetic anhydride as the acetylating agent under mild conditions. The hydroxyhexyl side chain can be introduced through a nucleophilic substitution reaction using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation processes using acetic anhydride or acetyl chloride. The reaction conditions are optimized to ensure high yield and purity of the final product. The hydroxyhexyl side chain is introduced through controlled nucleophilic substitution reactions, followed by purification steps such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-S-[(3S)-1-hydroxyhexan-3-yl]-L-cysteine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acetyl group can be reduced to form the corresponding amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides or tosylates are commonly used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of alkylated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and detoxification processes.
Medicine: Investigated for its potential therapeutic effects, including antioxidant properties and detoxification.
Industry: Used in the production of pharmaceuticals and as an intermediate in chemical synthesis.
Mécanisme D'action
The mechanism of action of N-Acetyl-S-[(3S)-1-hydroxyhexan-3-yl]-L-cysteine involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may participate in detoxification processes by conjugating with harmful substances and facilitating their excretion from the body.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-L-cysteine: Known for its antioxidant properties and use in treating acetaminophen overdose.
N-Acetyl-S-[(3S)-1-hydroxyhexyl]-L-cysteine: Similar structure but with variations in the side chain.
Propriétés
Numéro CAS |
656822-48-9 |
|---|---|
Formule moléculaire |
C11H21NO4S |
Poids moléculaire |
263.36 g/mol |
Nom IUPAC |
(2R)-2-acetamido-3-[(3S)-1-hydroxyhexan-3-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C11H21NO4S/c1-3-4-9(5-6-13)17-7-10(11(15)16)12-8(2)14/h9-10,13H,3-7H2,1-2H3,(H,12,14)(H,15,16)/t9-,10-/m0/s1 |
Clé InChI |
WCYJIBNYAWZKPO-UWVGGRQHSA-N |
SMILES isomérique |
CCC[C@@H](CCO)SC[C@@H](C(=O)O)NC(=O)C |
SMILES canonique |
CCCC(CCO)SCC(C(=O)O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrrolo[2,3-b]pyridine-5-carboxamide, 4-chloro-1-(phenylmethyl)-](/img/structure/B12519128.png)

![3-[3-(2-Chlorophenyl)acryloyl]-2H-1-benzopyran-2-one](/img/structure/B12519140.png)
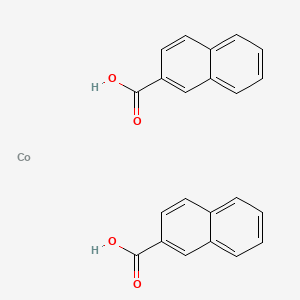
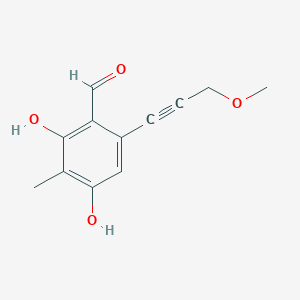

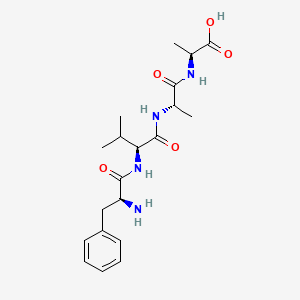

![3-Chloro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile](/img/structure/B12519192.png)
![Phenol, 2-propyl-4-[(trifluoromethyl)thio]-](/img/structure/B12519197.png)
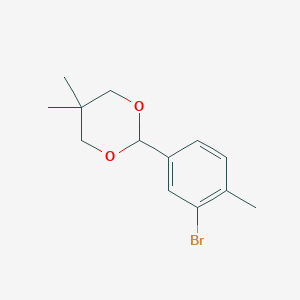
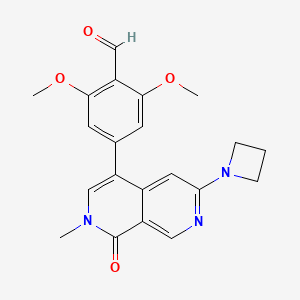
![6-(1-Benzofuran-2-yl)-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12519209.png)
